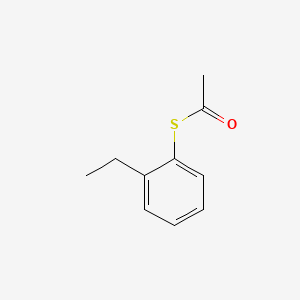

S-(2-ethylphenyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(2-ethylphenyl) ethanethioate is a sulfur-containing organic compound characterized by an ethanethioate group (CH₃C(O)S−) bonded to a 2-ethylphenyl substituent. Its molecular formula is C₁₀H₁₂OS, with a molecular weight of 180.27 g/mol . The compound is listed with four suppliers, indicating its commercial availability, though detailed physicochemical properties (e.g., melting point, solubility) and applications remain unspecified in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-ethylphenyl) ethanethioate typically involves the reaction of 2-ethylphenol with ethanethiol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the formation of the thioester bond. The process can be summarized as follows:

Reactants: 2-ethylphenol and ethanethiol.

Catalyst: Acidic or basic catalyst.

Reaction Conditions: Controlled temperature and pressure to optimize yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(2-ethylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester to the corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted thioesters.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

S-(2-Ethylphenyl) ethanethioate has been investigated for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities.

- Anti-inflammatory Activity : Research indicates that this compound can inhibit the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in inflammatory pathways. In vitro studies have shown moderate inhibition with an IC50 value of approximately 5.0 µM, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including HeLa and A549. The mechanism involves cell cycle arrest and apoptosis induction.

| Cell Line | Treatment Duration (h) | Effect |

|---|---|---|

| HeLa | 24 | G0/G1 phase arrest |

| A549 | 48 | Increased subG0/G1 fraction |

Analytical Chemistry

Chromatographic Applications

The compound is utilized in analytical techniques such as High-Performance Liquid Chromatography (HPLC). Its separation efficiency is enhanced using specialized columns designed for thiol-containing compounds.

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile/Water (70:30) |

| Detection Method | UV Detection at 254 nm |

Industrial Applications

This compound serves as an intermediate in the synthesis of various chemical products, particularly agrochemicals and pharmaceuticals. Its thiol group plays a crucial role in chemical reactions leading to the formation of more complex molecules.

Research indicates significant biological activities associated with this compound:

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial topoisomerases.

| Compound | Target Bacteria | IC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.012 |

| Compound B | E. coli | 0.008 |

Case Studies

- In Vitro Studies on Anticancer Potential : A study conducted on multiple cancer cell lines demonstrated that derivatives of this compound effectively inhibit cell proliferation in a dose-dependent manner.

- Animal Models for In Vivo Efficacy : In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

- Anti-inflammatory Effects : A study on animal models of arthritis showed that administration of this compound led to significant reductions in paw swelling and histological evidence of reduced inflammation compared to control groups.

Mechanism of Action

The mechanism of action of S-(2-ethylphenyl) ethanethioate involves its interaction with various molecular targets. The sulfur atom in the thioester group can form bonds with other molecules, facilitating chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophiles. This property is crucial in many biochemical processes and synthetic applications.

Comparison with Similar Compounds

The ethanethioate functional group is highly versatile, enabling diverse modifications to its aryl or alkyl substituents. Below is a comparative analysis of S-(2-ethylphenyl) ethanethioate with structurally or functionally related compounds, supported by data tables and research findings.

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Ethanethioate Derivatives

Key Observations:

- Substituent Effects on Melting Points : Bulky, halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) increase melting points (137°C) compared to methoxy-substituted analogs (129°C), likely due to enhanced molecular rigidity and intermolecular interactions .

- Stability: Pyrrolidinone-containing derivatives degrade in methanol, suggesting sensitivity to nucleophilic solvents .

- Structural Diversity : Alkyne-chain derivatives (e.g., S-(but-3-yn-1-yl) ethanethioate) exist as oils, contrasting with the solid-state aryl analogs .

Biological Activity

S-(2-ethylphenyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H12OS and is classified as a thioester. Its structure can be represented as follows:

This compound features a thioether linkage that may contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications. The following sections summarize key findings regarding its biological activities.

Enzyme Inhibition

One notable aspect of this compound is its potential as an inhibitor of cholinesterases, which are critical enzymes involved in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

Table 1: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Rivastigmine | 4.33 | 10 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that the compound may interact with the active sites of cholinesterases, leading to competitive inhibition. This interaction may involve hydrophobic interactions with amino acid residues within the enzyme's active site, similar to other known inhibitors.

Case Studies

-

Cholinesterase Inhibition Study :

A recent study evaluated several thioester derivatives, including this compound, for their ability to inhibit butyrylcholinesterase (BChE). The study found that certain derivatives exhibited significant inhibitory activity, suggesting that modifications in the thioester structure could enhance potency against BChE . -

Toxicological Evaluation :

Another investigation focused on the toxicological profile of this compound. The study assessed cytotoxicity in various cell lines and found that while some derivatives displayed promising inhibitory activity, they also exhibited dose-dependent cytotoxic effects . This underscores the need for further research into the therapeutic window and safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(2-ethylphenyl) ethanethioate, and what reaction conditions are critical for yield optimization?

this compound can be synthesized via Sonogashira cross-coupling reactions, where aryl halides react with ethynyl derivatives under palladium catalysis. For example, S-(4-ethynyl-phenyl) ethanethioate was coupled with dibromonorbornadiene using optimized conditions (e.g., Pd(PPh₃)₄, CuI, and triethylamine) . Alternatively, thiirane (ethylene sulfide) ring-opening reactions with phenyl acetate derivatives under basic conditions (e.g., KOH/ethanol) provide a route to similar thioesters . Key parameters include temperature control (60–80°C), inert atmosphere, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- IR Spectroscopy : Look for ν(C=O) stretching at ~1706 cm⁻¹ and ν(C-S) at ~616 cm⁻¹, as observed in analogous thioesters .

- UV-Vis : Absorbance maxima near 276 nm (ε ~44,900 M⁻¹cm⁻¹) indicate π→π* transitions in the aromatic-ethanethioate system .

- HPLC : Chiral columns (e.g., CHIRALCEL OD-H) with n-hexane/2-propanol eluents resolve enantiomeric purity (93% ee achieved for a cyclopentyl analog) .

- SMILES/InChIKey : Use computational tools to validate structural assignments (e.g., SMILES: CC(=O)SC1=CC=CC=C1CCO) .

Advanced Research Questions

Q. How do solubility and crystallinity challenges impact purification, and what strategies mitigate these issues?

this compound derivatives exhibit low solubility in polar solvents (e.g., ~9.5E-3 g/L in water at 25°C) , necessitating recrystallization from non-polar solvents (e.g., ethyl acetate/hexane) or chromatographic purification (silica gel, gradient elution). For thermally stable analogs, melt crystallization at 205–208°C under vacuum minimizes decomposition . Advanced techniques like preparative HPLC with chiral stationary phases can resolve stereoisomers .

Q. What electronic and steric effects arise from substituent variations on the ethylphenyl group, and how do these influence reactivity?

Substituents at the ortho position (e.g., ethyl groups) introduce steric hindrance, reducing reaction rates in coupling reactions. Electronic effects are evident in UV-Vis spectra: electron-withdrawing groups red-shift λmax (e.g., 366 nm for phenothiazine derivatives) due to extended conjugation . Density Functional Theory (DFT) simulations correlate these shifts with HOMO-LUMO gaps, guiding the design of derivatives for optoelectronic applications.

Q. What protocols ensure stability during storage, and how does degradation manifest in analytical data?

Storage at –20°C in anhydrous DMSO or ethanol prevents hydrolysis of the thioester bond . Degradation products (e.g., free thiols or acetic acid) are detectable via:

- TLC : Spots at lower Rf values (polar byproducts).

- NMR : Disappearance of the S-acetyl peak (δ ~2.3 ppm for CH₃COS-) and emergence of thiol (–SH) signals .

- Mass Spectrometry : Fragments at m/z 174.07152 (parent ion) and m/z 135 (loss of –SC₂H₅) confirm integrity .

Q. Data Contradictions and Resolution

- Solubility Discrepancies : While some analogs are insoluble in water (<0.01 g/L) , others dissolve in DMSO (≥18 mg/mL) . This reflects solvent polarity and hydrogen-bonding capacity. Researchers should pre-screen solvents via Hansen solubility parameters.

- Stereochemical Outcomes : Conflicting enantiomeric excess (e.g., 93% ee in one study vs. racemic mixtures in others) may arise from reaction kinetics. Kinetic resolution using chiral catalysts or additives is recommended.

Q. Methodological Tables

| Property | Value | Source |

|---|---|---|

| Melting Point | 205–208°C (decomposes) | |

| Solubility in DMSO | ≥18 mg/mL | |

| λmax (UV-Vis, CH₂Cl₂) | 276 nm (ε = 44,900 M⁻¹cm⁻¹) | |

| HPLC Retention Time | 11.6–16.5 min (chiral separation) |

Properties

CAS No. |

63906-53-6 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

S-(2-ethylphenyl) ethanethioate |

InChI |

InChI=1S/C10H12OS/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |

InChI Key |

SLVAAKBEZYSRJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1SC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.